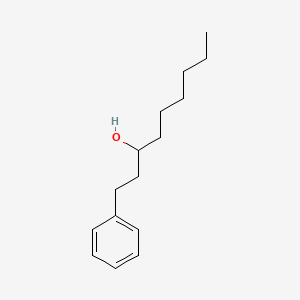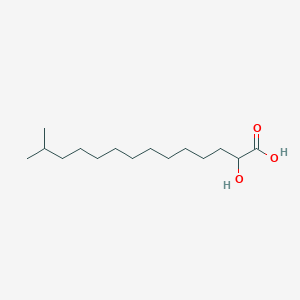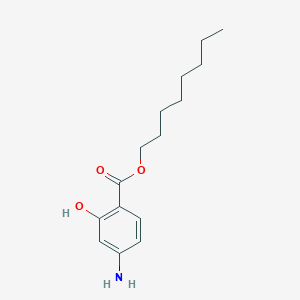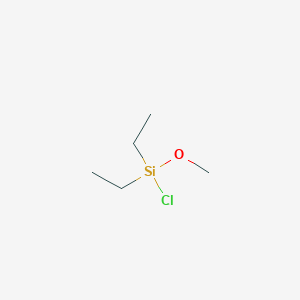
4-Chloro-m-tolyl-p-nitrophenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-m-tolyl-p-nitrophenyl ether is an organic compound with the molecular formula C₁₃H₁₀ClNO₃ It is a derivative of nitrophenyl ether, characterized by the presence of a chloro group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-m-tolyl-p-nitrophenyl ether typically involves the reaction of 4-chlorophenol with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond. The general reaction scheme is as follows:
4-Chlorophenol+m-Tolyl chlorideK2CO3,Reflux4-Chloro-m-tolyl-p-nitrophenyl ether
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-m-tolyl-p-nitrophenyl ether undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Nucleophilic substitution: Formation of substituted ethers or thioethers.
Reduction: Formation of 4-Chloro-m-tolyl-p-aminophenyl ether.
Oxidation: Formation of 4-Chloro-m-tolyl-p-nitrobenzoic acid.
Scientific Research Applications
4-Chloro-m-tolyl-p-nitrophenyl ether is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of polymers and advanced materials with specific properties.
Pharmaceutical Research: As a precursor in the synthesis of potential drug candidates.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-m-tolyl-p-nitrophenyl ether involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-m-tolyl ether: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrophenyl ether: Lacks the chloro and methyl groups, affecting its chemical properties and uses.
m-Tolyl-p-nitrophenyl ether:
Uniqueness
4-Chloro-m-tolyl-p-nitrophenyl ether is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research fields.
Properties
CAS No. |
22532-72-5 |
|---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10ClNO3/c1-9-8-12(6-7-13(9)14)18-11-4-2-10(3-5-11)15(16)17/h2-8H,1H3 |
InChI Key |
MNBIAOIXTNGEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


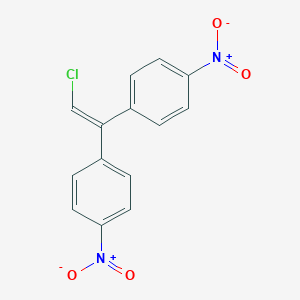
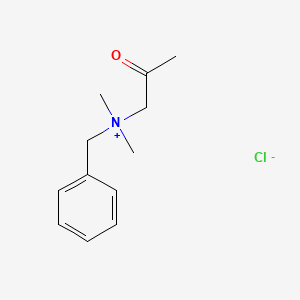
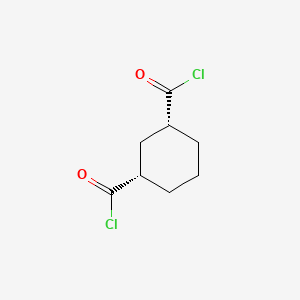
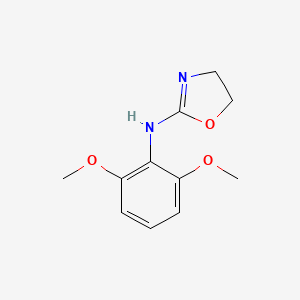
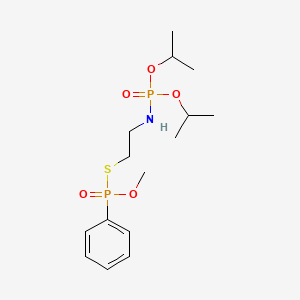



![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
